Cas no 586995-94-0 ((2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile)

(2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile structure
586995-94-0 structure
Product Name:(2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile
CAS No:586995-94-0
MF:C18H11ClN2O3
MW:338.74454331398
CID:5554968
Update Time:2025-10-30

(2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile
    • 2-Benzoxazoleacetonitrile, α-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylene]-
    • (2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile
    • Inchi: 1S/C18H11ClN2O3/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+
    • InChI Key: SPGFWBMCVLPXQB-LFYBBSHMSA-N
    • SMILES: C(#N)/C(/C1=NC2=CC=CC=C2O1)=C\C1=C2OCOCC2=CC(Cl)=C1

Experimental Properties

  • Density: 1.429±0.06 g/cm3(Predicted)
  • Boiling Point: 566.8±60.0 °C(Predicted)
  • pka: -0.23±0.10(Predicted)

(2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile Pricemore >>

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(2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile Related Literature

Additional information on (2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile

Research Briefing on (2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile (CAS: 586995-94-0)

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile (CAS: 586995-94-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel kinase inhibitors. Its structural motif, which combines a benzoxazole ring with a benzodioxin moiety, offers a high degree of chemical diversity, making it an attractive candidate for drug discovery. Preliminary in vitro assays have demonstrated potent inhibitory activity against a range of kinases, particularly those involved in inflammatory and oncogenic pathways.

One of the key advancements in the study of this compound is the elucidation of its binding mode within the ATP-binding pocket of target kinases. X-ray crystallography and molecular docking studies have revealed that the (2E)-prop-2-enenitrile group forms critical hydrogen bonds with key residues, while the benzodioxin moiety contributes to hydrophobic interactions. These findings provide a solid foundation for further structure-activity relationship (SAR) studies.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as a modulator of cellular signaling pathways. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines in macrophage models, suggesting possible applications in the treatment of autoimmune diseases. Furthermore, its ability to induce apoptosis in cancer cell lines has sparked interest in its use as an anti-neoplastic agent.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of this compound. Issues such as solubility and metabolic stability need to be addressed to enhance its therapeutic potential. Current efforts are focused on derivatization strategies to improve these parameters while maintaining its biological activity.

In conclusion, (2E)-2-(1,3-benzoxazol-2-yl)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile represents a versatile and pharmacologically relevant molecule with broad applications in drug discovery. Continued research into its mechanism of action and optimization of its chemical properties will be crucial for its development into a clinically viable therapeutic agent.

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